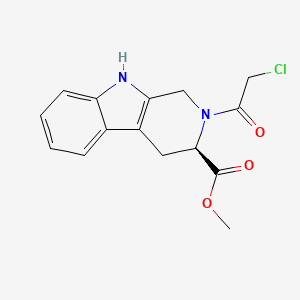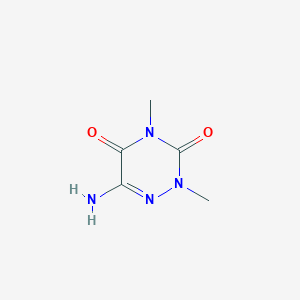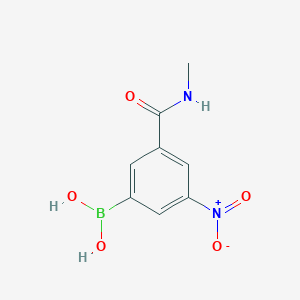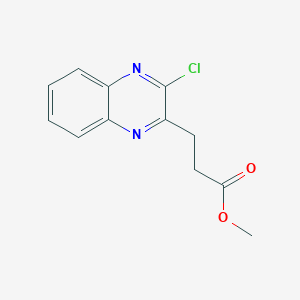
(4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid
Overview
Description
(4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid, also known as 4-((3-CMP)CPA)PB, is a boronic acid derivative that has been used in various scientific research applications. It is a versatile compound that has been used in a number of different chemical reactions and processes, such as the synthesis of various compounds, the study of enzyme activity, and the investigation of protein-ligand interactions. The use of this compound has been studied extensively in recent years, and its potential for a wide range of scientific applications is becoming increasingly clear.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is a valuable player in the Suzuki–Miyaura coupling (SM coupling) process, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boronic acid moiety of the compound facilitates the cross-coupling reaction, leading to the formation of biaryl structures which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Catalytic Protodeboronation
The compound can be used in catalytic protodeboronation of pinacol boronic esters, which is a method to remove the boron moiety from organic molecules . This process is crucial for the synthesis of complex organic compounds where the boron group is no longer needed after initial reactions.
Synthesis of Biaryl Amides
Biaryl amides are important in the development of new pharmaceuticals. The compound can be used for the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity . This application is significant in the research for treatments of neurological disorders.
Preparation of Borinic Acid Esters
Borinic acid esters: are used in the treatment of various cutaneous diseases. The compound can be involved in the preparation of borinic acid picolinate esters, which have applications in dermatology .
Synthesis of TRPV1 Antagonists
The compound has applications in synthesizing TRPV1 antagonists , which are a class of compounds used in the treatment of chronic pain . TRPV1 is a receptor involved in the transmission and modulation of pain, and its antagonists can provide relief for patients suffering from chronic pain conditions.
Intromolecular Aromatic Carbenoid Insertion
In synthetic chemistry, intromolecular aromatic carbenoid insertion is a technique used to create complex polycyclic structures. The compound can be used in this application to synthesize fluorenes, which are polycyclic aromatic compounds with applications in organic electronics .
Synthesis of Inhibitors
The compound is also involved in the synthesis of inhibitors , including PDE4 inhibitors . Phosphodiesterase 4 (PDE4) inhibitors have therapeutic potential in treating inflammatory diseases such as asthma, COPD, and psoriasis.
Cross-Coupling Reactions
Lastly, the compound can be used in various cross-coupling reactions to create a wide array of functionalized organic molecules. These reactions are fundamental in the synthesis of complex organic compounds used in drugs, agrochemicals, and advanced materials .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of (4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid is likely related to its role in the Suzuki–Miyaura coupling reaction. In this reaction, the boronic acid acts as a nucleophile, transferring organic groups from boron to palladium . This reaction is known for its mild and functional group tolerant conditions, and the stability of the organoboron reagents .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound likely participates, is a key process in the synthesis of biologically active compounds, including pharmaceuticals .
Pharmacokinetics
Some general properties of the compound are provided, such as its molecular weight (289522 Da) and its polar surface area (70 Ų) . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Boronic acids are known to be involved in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype m1 agonistic activity , suggesting potential effects on cellular signaling pathways.
Action Environment
The suzuki–miyaura coupling reaction, in which this compound likely participates, is known for its environmentally benign nature .
properties
IUPAC Name |
[4-[(3-chloro-4-methylphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(6-4-10)15(19)20/h2-8,19-20H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMAVYDCXUROFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657058 | |
| Record name | {4-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
913835-37-7 | |
| Record name | B-[4-[[(3-Chloro-4-methylphenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1452186.png)


![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/structure/B1452190.png)


